molecular formula C14H20O2Si B11866518 Methyl 2-phenyl-3-(trimethylsilyl)cyclopropane-1-carboxylate CAS No. 918432-06-1

Methyl 2-phenyl-3-(trimethylsilyl)cyclopropane-1-carboxylate

Cat. No.: B11866518
CAS No.: 918432-06-1
M. Wt: 248.39 g/mol
InChI Key: POWDUDIHHVUQED-UHFFFAOYSA-N
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Description

Methyl 2-phenyl-3-(trimethylsilyl)cyclopropanecarboxylate is an organic compound with the molecular formula C14H20O2Si. It is a cyclopropane derivative, characterized by the presence of a phenyl group, a trimethylsilyl group, and a methyl ester functional group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-phenyl-3-(trimethylsilyl)cyclopropanecarboxylate typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of phenylacetylene with trimethylsilyldiazomethane in the presence of a catalyst such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or toluene. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for Methyl 2-phenyl-3-(trimethylsilyl)cyclopropanecarboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-phenyl-3-(trimethylsilyl)cyclopropanecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group, where nucleophiles like fluoride ions can replace the trimethylsilyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with new functional groups replacing the trimethylsilyl group.

Scientific Research Applications

Methyl 2-phenyl-3-(trimethylsilyl)cyclopropanecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural product synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-phenyl-3-(trimethylsilyl)cyclopropanecarboxylate involves its reactivity due to the strained cyclopropane ring and the presence of the trimethylsilyl group. The cyclopropane ring is highly reactive and can undergo ring-opening reactions, while the trimethylsilyl group can be easily substituted by nucleophiles. These features make the compound a versatile intermediate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-phenylcyclopropanecarboxylate: Lacks the trimethylsilyl group, resulting in different reactivity and applications.

    Ethyl 2-phenyl-3-(trimethylsilyl)cyclopropanecarboxylate: Similar structure but with an ethyl ester instead of a methyl ester, leading to variations in physical properties and reactivity.

    Phenylcyclopropane: Simplified structure without the ester or trimethylsilyl groups, used in different contexts in organic synthesis.

Uniqueness

Methyl 2-phenyl-3-(trimethylsilyl)cyclopropanecarboxylate is unique due to the combination of the cyclopropane ring, phenyl group, trimethylsilyl group, and methyl ester. This combination imparts distinct reactivity patterns and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

918432-06-1

Molecular Formula

C14H20O2Si

Molecular Weight

248.39 g/mol

IUPAC Name

methyl 2-phenyl-3-trimethylsilylcyclopropane-1-carboxylate

InChI

InChI=1S/C14H20O2Si/c1-16-14(15)12-11(13(12)17(2,3)4)10-8-6-5-7-9-10/h5-9,11-13H,1-4H3

InChI Key

POWDUDIHHVUQED-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(C1[Si](C)(C)C)C2=CC=CC=C2

Origin of Product

United States

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